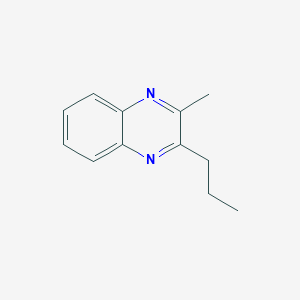

2-Methyl-3-propylquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Contemporary Chemical Science

The quinoxaline framework is recognized in medicinal chemistry as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. mdpi.comresearchgate.netmtieat.org This versatility has led to the development of quinoxaline derivatives with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net The interest in these compounds is continuously fueled by the need for novel therapeutic agents to combat drug resistance and newly emerging diseases. researchgate.net

Beyond medicine, quinoxaline derivatives have found applications in materials science. Their unique electronic and photophysical properties make them suitable for use as luminescent materials, dyes, and organic sensitizers in solar cells. researchgate.netrsc.org The ongoing development of novel and sustainable synthetic methodologies has further enhanced the accessibility and appeal of the quinoxaline scaffold for researchers across various scientific disciplines. mtieat.orgrsc.org

The diverse biological activities attributed to the quinoxaline scaffold are summarized in the table below.

| Biological Activity | References |

| Antibacterial | ijpsjournal.commdpi.comresearchgate.nettijer.org |

| Antiviral | mdpi.comnih.govtijer.org |

| Antifungal | ijpsjournal.commdpi.comtijer.org |

| Anticancer / Antitumor | ijpsjournal.commdpi.commdpi.com |

| Antimalarial | ijpsjournal.commdpi.comresearchgate.net |

| Anti-inflammatory | mdpi.comtijer.orgresearchgate.net |

| Antitubercular | ijpsjournal.comresearchgate.net |

| Antidepressant | ijpsjournal.commdpi.com |

| Antioxidant | mdpi.comresearchgate.net |

| Antiprotozoal | ijpsjournal.commdpi.com |

Historical Trajectory and Evolution of Research on 2-Methyl-3-propylquinoxaline

The specific compound, this compound, is identified in chemical databases, confirming its synthesis and characterization. Research into such specific derivatives represents a progression from the study of the parent scaffold to the exploration of how different substituents at the 2 and 3 positions influence the molecule's properties. The evolution of synthetic chemistry has seen a shift towards greener and more efficient methods for producing quinoxaline derivatives, often utilizing milder reaction conditions and avoiding hazardous chemicals. ijpsjournal.comrsc.org

Table of Properties for this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C12H14N2 | chemspider.combldpharm.com |

| Molecular Weight | 186.258 g/mol | chemspider.combldpharm.com |

| CAS Number | 40790-42-9 | chemspider.combldpharm.com |

Rationale and Foundational Research Objectives for this compound Studies

The primary rationale for synthesizing and studying a specific derivative like this compound stems from the field of medicinal chemistry, particularly through structure-activity relationship (SAR) studies. mdpi.com The foundational objective is to investigate how the introduction of a methyl group at the C2 position and a propyl group at the C3 position modulates the biological and physicochemical properties of the parent quinoxaline ring.

Research objectives for a compound like this compound typically include:

Synthesis and Characterization: The initial step involves the chemical synthesis of the compound, followed by structural confirmation using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially single-crystal X-ray diffraction. researchgate.net

Biological Screening: Once synthesized and purified, the compound would likely be included in a library of related quinoxaline derivatives for screening against a variety of biological targets. ipp.pt This could involve testing for antimicrobial, anticancer, or antiviral activity, among others, to identify any potential therapeutic applications. researchgate.netresearchgate.net

Physicochemical Property Analysis: Research would also focus on determining the compound's physical and chemical properties, such as solubility, stability, and electronic characteristics. These properties are crucial for understanding its behavior in biological systems and its potential for development into materials or therapeutic agents.

SAR Correlation: A key goal is to correlate the specific structural features—the small alkyl methyl group and the slightly larger propyl group—with any observed activity or property. nih.govtijer.org This information is vital for the rational design of future quinoxaline derivatives with enhanced potency or desired characteristics.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-propylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h4-5,7-8H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMYNRELBSLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 2 Methyl 3 Propylquinoxaline

Established Synthetic Routes to 2-Methyl-3-propylquinoxaline

The foundational and most widely employed method for synthesizing quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govorientjchem.org This approach is highly versatile and can be adapted through both multi-step and one-pot procedures.

A multi-step synthesis provides a controlled and systematic pathway to complex molecules by building them through a series of sequential reactions. In the context of this compound, a typical multi-step approach involves the separate synthesis or procurement of the key precursors followed by their final condensation.

The primary precursors for this target molecule are:

Benzene-1,2-diamine (also known as o-phenylenediamine).

Hexane-2,3-dione , an unsymmetrical 1,2-diketone.

The synthesis of the unsymmetrical diketone, hexane-2,3-dione, is a critical preceding step. Methods for preparing unsymmetrical 1,2-diketones often involve non-oxidative sequences, for instance, using reliable transformations like the Horner–Wadsworth–Emmons reaction followed by the addition of Grignard reagents to Weinreb amide intermediates. nih.gov Another strategy involves a palladium-catalyzed heteroarylation/oxidation sequence starting from commercially available ketones. acs.orgnih.gov Once the hexane-2,3-dione precursor is prepared and purified, it is reacted with benzene-1,2-diamine in the final condensation step to yield the target quinoxaline (B1680401). This stepwise approach allows for the purification of intermediates, which can lead to a final product of high purity.

The concept of atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jk-sci.com The classic condensation reaction to form quinoxalines is inherently atom-economical, as the only byproduct is two molecules of water.

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions like the Diels-Alder or addition reactions are examples of highly atom-efficient processes, whereas substitution or elimination reactions are less so. By minimizing the generation of waste byproducts, atom-economical routes like the condensation method are environmentally and economically advantageous. jk-sci.com

Precursor Chemistry and Functional Group Transformations in Quinoxaline Synthesis

The cornerstone of quinoxaline synthesis is the acid-catalyzed condensation cyclization of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov For the synthesis of this compound, this involves the reaction of benzene-1,2-diamine with hexane-2,3-dione. The reaction proceeds by an initial nucleophilic attack of one amine group on a carbonyl carbon, followed by cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring.

This versatile reaction can be used to produce a wide array of substituted quinoxalines by varying the precursors, as illustrated in the table below.

| 1,2-Diamine Precursor | 1,2-Dicarbonyl Precursor | Resulting Quinoxaline Product |

|---|---|---|

| Benzene-1,2-diamine | Hexane-2,3-dione | This compound |

| Benzene-1,2-diamine | Benzil (1,2-Diphenylethane-1,2-dione) | 2,3-Diphenylquinoxaline |

| 4-Methylbenzene-1,2-diamine | Biacetyl (Butane-2,3-dione) | 2,3,6-Trimethylquinoxaline |

| Benzene-1,2-diamine | Pyruvaldehyde | 2-Methylquinoxaline |

The most direct and regioselective method for introducing the methyl and propyl groups onto the quinoxaline core is by selecting precursors that already contain these substituents. The synthesis of this compound is thus best achieved using hexane-2,3-dione as the dicarbonyl precursor, which provides the necessary methyl and propyl groups at the correct positions.

Alternative strategies, such as the direct alkylation of a pre-formed quinoxaline ring, are generally less effective. scribd.com These reactions often suffer from a lack of regioselectivity, leading to a mixture of products that are difficult to separate. Therefore, the construction of the desired substitution pattern is almost exclusively controlled through the careful synthesis of the acyclic dicarbonyl precursor. nih.gov Similarly, while substituted 1,2-diaminobenzenes can be used to add functionality to the benzene (B151609) portion of the quinoxaline ring, the substituents at the 2- and 3-positions are determined by the diketone. elsevierpure.com

Novel Synthetic Approaches and Advanced Methodologies Applicable to this compound

While the classic condensation reaction remains prevalent, significant research has focused on developing more efficient and environmentally friendly methodologies. These advanced approaches could be readily applied to the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source has been shown to dramatically accelerate the synthesis of quinoxalines. tandfonline.come-journals.in Reactions that typically require hours of conventional heating can often be completed in minutes, frequently with improved yields and higher purity. acs.org Microwave-assisted protocols have been developed for the condensation of 1,2-diamines and 1,2-dicarbonyls, offering a significant improvement in efficiency.

Green and Recyclable Catalysts: Many modern protocols have replaced traditional strong acid catalysts with more sustainable alternatives. A wide variety of "green" catalysts have been shown to be effective, including:

Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates have been used for quinoxaline synthesis at room temperature, offering high yields and the ability to recover and reuse the catalyst. nih.gov

Ionic Liquids: Functionalized ionic liquids have been employed as effective and recyclable catalysts, often using water as a green solvent. rsc.org

Other Novel Catalysts: A diverse range of other catalysts, such as polyethylene (B3416737) glycol (PEG), nano-zirconium dioxide, and various solid acids, have been successfully used to promote quinoxaline synthesis under milder and more environmentally benign conditions. nih.govtandfonline.comresearchgate.net

Alternative Precursors and Pathways: Research has also explored different starting materials to access the quinoxaline core. An iodine-mediated one-pot synthesis utilizing epoxides as alkyl precursors represents a novel, metal-free approach to related heterocyclic systems. nih.gov Furthermore, the catalytic dehydrogenative coupling of vicinal diols with o-phenylenediamines provides a highly atom-economical alternative to the use of pre-oxidized dicarbonyl compounds. rsc.org

Metal-Catalyzed Coupling Reactions for Quinoxaline Formation

The synthesis of quinoxaline derivatives, including this compound, is classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For the target molecule, this involves the reaction of o-phenylenediamine (B120857) with 2,3-hexanedione. The efficiency and conditions of this condensation have been significantly improved through the use of various metal catalysts. These catalysts facilitate the reaction, often leading to higher yields, shorter reaction times, and milder conditions compared to non-catalyzed methods. rsc.orgnih.gov

Transition metals such as manganese, nickel, and copper have proven effective in catalyzing the synthesis of quinoxalines. acs.orgorganic-chemistry.org For instance, manganese pincer complexes have been utilized in acceptorless dehydrogenative coupling routes, which represent an atom-economical and environmentally benign approach. acs.org This method can involve the coupling of 1,2-diaminobenzene with appropriate 1,2-diols, forming water and hydrogen gas as the only byproducts. acs.org Similarly, nickel-catalyzed systems, such as those using NiBr₂/1,10-phenanthroline, offer an inexpensive and efficient route for quinoxaline synthesis. organic-chemistry.org Copper-catalyzed reactions have also been developed, including one-pot, three-component reactions that demonstrate the versatility of this metal in forming the quinoxaline ring. organic-chemistry.org

Heterogeneous catalysts are also prominent in this field, offering advantages such as easy separation from the reaction mixture and potential for recycling. Alumina-supported heteropolyoxometalates, for example, have been shown to effectively catalyze the condensation of o-phenylenediamines and 1,2-diketones at room temperature, providing excellent yields. nih.gov Other heterogeneous systems include the use of nickel nanoparticles and various supported metal oxides. nih.govchim.it

Below is an interactive data table summarizing various metal-catalyzed systems applicable to the synthesis of quinoxaline derivatives.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Manganese Pincer Complex | o-Phenylenediamine, 1,2-diols | Dehydrogenative coupling | Good | acs.org |

| NiBr₂/1,10-phenanthroline | o-Phenylenediamine, 1,2-diketones | Mild temperature | Good | organic-chemistry.org |

| Copper Iodide (CuI) | 2-Iodoanilines, Arylacetaldehydes | 80°C, DMSO | Good | organic-chemistry.org |

| Alumina-Supported MoVP | o-Phenylenediamine, Benzil | Room Temp, Toluene | 92% | nih.gov |

| Magnetically Recyclable MnFe₂O₄ | o-Phenylenediamine, 1,2-diketones | Room Temperature | Good | chim.it |

Note: The yields are generalized from studies on various quinoxaline derivatives and are indicative of the potential efficiency for this compound synthesis.

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of quinoxalines. ijirt.org These approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. ijirt.orgresearchgate.net Key green methodologies applicable to the synthesis of this compound include mechanochemistry and flow chemistry.

Mechanochemistry involves conducting chemical reactions in the absence of solvents, typically by grinding solid reactants together in a ball mill. chemistryforsustainability.orgnih.gov This solvent-free approach not only prevents pollution associated with volatile organic solvents but can also lead to higher reaction rates and different product selectivities compared to solution-phase reactions. nih.gov For the synthesis of this compound, a mechanochemical approach would involve milling solid o-phenylenediamine with liquid 2,3-hexanedione, potentially with a catalytic amount of a solid acid or metal catalyst. researchgate.netmdpi.com This method is highly efficient, often reducing reaction times to minutes. mdpi.com

Flow Chemistry represents another green synthetic tool. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, enhanced safety, and easier scalability compared to traditional batch processes. A novel approach combining mechanochemistry and flow principles is the spiral gas–solid two-phase flow (S-GSF) method, which enables the rapid and solvent-free synthesis of quinoxalines with high yields. mdpi.com Integrating the synthesis of this compound into a continuous flow system could significantly improve its production efficiency and environmental footprint.

Other green strategies include the use of water as a reaction medium and the development of recyclable catalysts, as mentioned in the previous section. chim.it These methods align with the principles of green chemistry by reducing waste and improving atom economy. ijirt.org

The following table provides a comparison between traditional and green synthetic approaches for quinoxaline synthesis.

| Feature | Traditional Synthesis | Green Synthesis (e.g., Mechanochemistry) |

| Solvent | Often uses hazardous organic solvents (e.g., toluene, acetic acid) nih.govijirt.org | Typically solvent-free or uses green solvents like water chim.itmdpi.com |

| Energy | May require high temperatures and long reaction times nih.gov | Reduced energy consumption; reactions can be rapid at room temperature mdpi.com |

| Waste | Generates solvent waste and potentially catalyst waste ijirt.org | Minimal waste generation; catalysts are often recyclable chim.itnih.gov |

| Efficiency | Yields can be variable; purification may be extensive | Often high to excellent yields with simplified product isolation researchgate.netmdpi.com |

Photoredox-Mediated Transformations in Quinoxaline Systems

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes that can drive unique chemical transformations. youtube.com This methodology offers mild reaction conditions and access to reactive intermediates that are often difficult to generate via traditional thermal methods.

In the context of quinoxaline chemistry, photoredox catalysis can be applied to their synthesis. While much research has focused on using quinoxaline derivatives as photosensitizers or in photoredox pairs, the principles can be extended to their formation. mdpi.com The synthesis of the quinoxaline ring could proceed through photoredox-mediated generation of radical intermediates from precursors like o-phenylenediamine and a suitable derivative of 2,3-hexanedione.

A typical photoredox catalytic cycle involves the absorption of light by a photocatalyst, which then enters an excited state. youtube.com This excited catalyst can then engage in an electron transfer with a substrate to generate a radical ion, initiating the desired chemical reaction. For the synthesis of this compound, a hypothetical pathway could involve the single-electron oxidation or reduction of one of the starting materials, followed by radical cyclization and subsequent aromatization to form the quinoxaline core. The specific photocatalyst, light source, and solvent are critical parameters that would need to be optimized for this transformation.

The table below outlines the essential components of a generic photoredox catalytic system that could be adapted for N-heterocycle synthesis.

| Component | Function | Examples |

| Photocatalyst | Absorbs light and initiates electron transfer | Ruthenium or Iridium complexes, Organic dyes (e.g., Eosin Y) |

| Light Source | Provides photons to excite the photocatalyst | Light Emitting Diodes (LEDs), Compact Fluorescent Lamps (CFLs) youtube.com |

| Substrates | Precursors to the target molecule | o-phenylenediamine, 2,3-hexanedione |

| Reductant/Oxidant | Sacrificial agent to regenerate the catalyst | Amines, Formate salts youtube.com |

| Solvent | Dissolves reactants and facilitates the reaction | Acetonitrile (B52724), Dimethylformamide (DMF) |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Propylquinoxaline

Electrophilic and Nucleophilic Substitution Reactions of the Quinoxaline (B1680401) Heterocycle

The pyrazine (B50134) ring in the quinoxaline system is electron-deficient due to the presence of two nitrogen atoms, which influences its reactivity towards both electrophiles and nucleophiles.

Regioselectivity and Yield Optimization in Ring Functionalization

Nucleophilic Substitution: The electron-deficient pyrazine ring is susceptible to nucleophilic attack. While the parent quinoxaline is not highly reactive towards nucleophiles, the introduction of a good leaving group, such as a halogen, at the 2- or 3-position greatly facilitates nucleophilic aromatic substitution (SNAr). For instance, 2-chloroquinoxaline (B48734) readily reacts with various nucleophiles. rsc.org

In the context of 2-Methyl-3-propylquinoxaline, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a leaving group were present at the 2- or 3-position, the reaction would proceed. For example, the reaction of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines as nucleophiles has been reported to yield the corresponding 2-arylamino-3-methylquinoxalines. nih.gov The presence of alkyl and aryl nucleophiles has also been investigated in reactions with 2-monosubstituted quinoxalines, affording di-substituted products in moderate to good yields. nih.gov The steric and electronic properties of the substituent at the 2-position and the nature of the nucleophile play a crucial role in determining the reaction outcome and yield. nih.gov Strong alkyl nucleophiles like n-BuLi and Me-MgCl have been shown to be effective in cases where other nucleophiles fail. nih.gov

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 2-Phenylquinoxaline | n-BuLi | 2-Butyl-3-phenylquinoxaline | Moderate-Good | nih.gov |

| 2-Butylquinoxaline | 2-Furyllithium | 2-Butyl-3-(furan-2-yl)quinoxaline | 91 | nih.gov |

| 2-Chloro-3-methylquinoxaline | Aromatic Amines | 2-Arylamino-3-methylquinoxalines | Not specified | nih.gov |

Reactivity of Alkyl Side Chains (Methyl and Propyl Groups)

The methyl and propyl groups attached to the quinoxaline ring at the 2- and 3-positions, respectively, exhibit reactivity characteristic of benzylic positions due to the influence of the aromatic system. These positions are susceptible to oxidation and halogenation.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. For 2,3-dimethylquinoxaline (B146804), oxidation with selenium dioxide has been reported. semanticscholar.org It is expected that under vigorous oxidation conditions, both the methyl and propyl groups of this compound would be oxidized to carboxylic acid groups, yielding quinoxaline-2,3-dicarboxylic acid.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), can selectively introduce a halogen atom at the benzylic position of alkyl-substituted aromatic compounds. Studies on 2,3-dimethylquinoxaline have shown that bromination can be achieved using NBS. byu.edubyu.edu By analogy, the methyl and propyl groups of this compound would be susceptible to radical bromination at the carbon atom adjacent to the quinoxaline ring. The relative reactivity of the methyl versus the α-methylene of the propyl group would depend on the stability of the resulting benzylic radicals.

Redox Chemistry and Electrochemical Transformations of this compound

The pyrazine ring of the quinoxaline system is redox-active and can undergo both oxidation and reduction reactions.

Investigation of Oxidation Pathways and Product Characterization

The oxidation of the quinoxaline ring itself typically requires strong oxidizing agents. The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. For instance, treatment of quinoxalines with peroxy acids can lead to the formation of quinoxaline-1-oxide and quinoxaline-1,4-dioxide. The specific products and their ratios depend on the reaction conditions and the nature of the substituents on the quinoxaline ring.

Electrochemical oxidation of quinoxalinones has been reported to induce cross-coupling reactions. For example, the electrochemical oxidation of quinoxalinones in the presence of sodium sulfinates leads to the formation of 2-sulfonyloxylated quinoxalines. While this is for a related but different quinoxaline derivative, it highlights the potential for electrochemical methods to functionalize the quinoxaline core through oxidative pathways.

Analysis of Reduction Mechanisms and Formation of Reduced Derivatives

The electron-deficient pyrazine ring of quinoxalines is readily reduced. Catalytic hydrogenation is a common method for the reduction of the quinoxaline ring. The enantioselective hydrogenation of 2-alkyl- and 2,3-disubstituted quinoxalines has been achieved using chiral cationic ruthenium diamine catalysts, yielding tetrahydroquinoxalines in high yields and enantioselectivities. nih.gov The reduction of 2,3-dimethylquinoxaline with LiAlH₄ has been shown to stereospecifically produce cis-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline. cdnsciencepub.com Similarly, this compound is expected to undergo catalytic hydrogenation to yield 2-methyl-3-propyl-1,2,3,4-tetrahydroquinoxaline.

Electrochemical reduction of quinoxaline derivatives has also been studied. In an aprotic medium, the electrochemical reduction of 2-substituted quinoxalines proceeds via the formation of a radical anion. abechem.com The reduction potentials are influenced by the nature of the substituents. The pyrazine ring acts as the redox center, and in conjugated quinoxaline derivatives, the reduction occurs ring by ring in two-electron/two-proton processes. abechem.com

| Substrate | Reduction Method | Product | Stereochemistry/Yield | Reference |

| 2,3-Disubstituted Quinoxalines | Catalytic Hydrogenation (Ru catalyst) | Tetrahydroquinoxalines | Up to 99% ee | nih.gov |

| 2,3-Dimethylquinoxaline | LiAlH₄ | 1,2,3,4-Tetrahydro-2,3-dimethylquinoxaline | cis | cdnsciencepub.com |

| 2-Substituted Quinoxalines | Electrochemical Reduction | Radical Anion | - | abechem.com |

Exploration of Specific Reaction Mechanisms

The reactions of quinoxalines often proceed through well-defined mechanistic pathways.

Electrophilic Substitution Mechanism: The mechanism of electrophilic aromatic substitution on the benzene (B151609) ring of quinoxaline follows the general pattern for aromatic compounds. It involves the initial attack of the electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (a Wheland intermediate or arenium ion). This is typically the rate-determining step. Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the substituted product. lumenlearning.comwikipedia.org The regioselectivity is governed by the electronic effects of the existing substituents and the inherent reactivity of the different positions on the benzene ring.

Nucleophilic Substitution Mechanism: Nucleophilic aromatic substitution on haloquinoxalines generally proceeds via an SNAr mechanism. This involves the addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer-like complex. libretexts.org The negative charge in this intermediate is delocalized over the electron-deficient quinoxaline ring system. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the Meisenheimer complex and thus accelerates the reaction. For nucleophilic substitution on unsubstituted quinoxalines with strong carbanionic nucleophiles, an oxidative nucleophilic substitution of hydrogen (ONSH) mechanism can occur. nih.gov This involves the initial addition of the nucleophile, followed by an oxidation step to rearomatize the ring.

Detailed Mechanistic Studies of this compound Reactions

Detailed mechanistic studies on this compound are limited in publicly available literature. However, by examining the well-established reactivity of the quinoxaline core and related 2,3-dialkylquinoxalines, we can infer the likely mechanistic pathways for this specific compound. The primary modes of reaction involve the pyrazine ring, which is the more electron-deficient part of the molecule.

Nucleophilic Aromatic Substitution (SNAr):

The quinoxaline nucleus is highly susceptible to nucleophilic attack, particularly at the positions corresponding to the pyrazine ring. While this compound does not possess a conventional leaving group, reactions can proceed via nucleophilic substitution of hydrogen (SNAr-H). In these reactions, a strong nucleophile attacks a carbon atom of the pyrazine ring, leading to the formation of a σ-complex intermediate. The subsequent departure of a hydride ion, often facilitated by an oxidizing agent, restores aromaticity and yields the substituted product.

The general mechanism for a direct nucleophilic substitution on the quinoxaline ring is as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks one of the electron-deficient carbon atoms of the pyrazine ring (e.g., C-2 or C-3 if they were unsubstituted). In the case of this compound, the attack is less likely on the substituted carbons unless under forcing conditions that might lead to displacement of an alkyl group, which is generally not favored. Instead, reactions at the benzene ring portion of the molecule might be considered under specific conditions.

Formation of a Meisenheimer-like Intermediate: This attack results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the quinoxaline ring system.

Rearomatization: The intermediate can then rearomatize by losing a leaving group. In the absence of a conventional leaving group, this step can be more complex, potentially involving oxidation to expel a hydride ion.

Side-Chain Reactivity:

The alkyl groups attached to the quinoxaline ring also present sites for chemical reactions. The methyl and propyl groups can undergo reactions typical of alkylarenes, although the reactivity can be influenced by the electron-withdrawing nature of the quinoxaline ring.

Oxidation of Alkyl Side-Chains: Strong oxidizing agents can oxidize the alkyl side chains. The reaction typically occurs at the benzylic-like position (the carbon atom attached to the quinoxaline ring). For the propyl group, this would be the methylene (B1212753) (-CH2-) group adjacent to the ring. The mechanism of such oxidations often involves radical intermediates. For instance, oxidation with potassium permanganate is believed to proceed through the formation of a benzylic-like radical, which is stabilized by resonance with the aromatic system. stackexchange.comopenstax.org This radical can then be further oxidized to a carboxylic acid.

| Reaction Type | Reagents | General Mechanistic Steps |

| Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H) | Strong Nucleophile (e.g., organometallic reagent), Oxidizing Agent | 1. Nucleophilic addition to the quinoxaline ring. 2. Formation of a σ-complex. 3. Oxidative elimination of a hydride ion to restore aromaticity. |

| Side-Chain Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | 1. Abstraction of a hydrogen atom from the carbon adjacent to the ring to form a stabilized radical. 2. Further oxidation of the radical species. |

Stereochemical Outcomes of Transformations

The stereochemical outcomes of reactions involving this compound are primarily relevant when a new chiral center is formed or when the reaction occurs at a pre-existing chiral center. Since this compound itself is achiral, the focus is on reactions that introduce chirality.

Addition of Nucleophiles:

The addition of a nucleophile to the quinoxaline ring can potentially create a new stereocenter. For example, the addition of a Grignard reagent or an organolithium reagent to one of the carbon atoms of the pyrazine ring, if it leads to a stable, non-aromatic product, would generate a tetrahedral carbon. If the substituents on this newly formed sp3-hybridized carbon are different, a racemic mixture of enantiomers would be expected in the absence of a chiral catalyst or auxiliary. The nucleophile can attack from either face of the planar quinoxaline ring with equal probability.

Reactions at the Propyl Side-Chain:

Reactions involving the propyl side chain could also lead to stereoisomers. For instance, if a reaction were to introduce a substituent at the second carbon of the propyl group (the -CH2-CH2-CH3 chain), this would create a chiral center. The stereochemical outcome of such a reaction would depend on the mechanism.

Radical Reactions: Free radical halogenation at the second carbon of the propyl chain would likely proceed through a planar radical intermediate. The subsequent attack by a halogen radical could occur from either face, leading to a racemic mixture of the (R)- and (S)-enantiomers.

Enantioselective Reactions: The use of chiral catalysts could, in principle, lead to an enantioselective transformation. For example, an asymmetric hydrogenation or oxidation reaction involving the side chain, if a suitable substrate could be formed, would aim to produce one enantiomer in excess.

| Transformation | Potential Stereochemical Outcome | Controlling Factors |

| Nucleophilic addition to the quinoxaline ring | Formation of a racemic mixture of enantiomers | The planar nature of the quinoxaline ring allows for attack from either face with equal probability in the absence of chiral influences. |

| Substitution at the second carbon of the propyl group | Formation of a racemic mixture | Reactions proceeding through planar intermediates (e.g., radical or carbocation) will generally not be stereoselective. |

| Asymmetric catalysis | Enantiomeric excess of one stereoisomer | The use of a chiral catalyst can create a diastereomeric transition state, favoring the formation of one enantiomer over the other. |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3 Propylquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental insights into molecular structure. The chemical shift (δ) of a nucleus in an NMR spectrum is indicative of its electronic environment, while spin-spin coupling provides information about adjacent nuclei.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2-Methyl-3-propylquinoxaline provides distinct signals for the protons of the quinoxaline (B1680401) core and the methyl and propyl substituents. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the quinoxaline ring typically appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the alkyl side chains appear in the upfield region.

Partial ¹H NMR data for this compound has been reported as follows: the aromatic protons appear as a multiplet between δ 7.85-7.98 ppm and as a doublet of doublets at δ 7.58 ppm (J = 6.4, 3.4 Hz). The methylene (B1212753) protons of the propyl group adjacent to the quinoxaline ring (α-CH₂) are observed as a doublet of doublets at δ 2.90 ppm (J = 8.6, 6.9 Hz). rsc.org A complete assignment would further include signals for the methyl group and the other two methylene groups of the propyl chain.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constants (Hz) |

| Aromatic-H | 7.5 - 8.1 | Multiplet | - |

| α-CH₂ (propyl) | ~2.90 | Triplet | ~7.5 |

| β-CH₂ (propyl) | ~1.80 | Sextet | ~7.5 |

| γ-CH₃ (propyl) | ~1.00 | Triplet | ~7.5 |

| CH₃ (methyl) | ~2.70 | Singlet | - |

Note: The above table is a prediction based on typical values and available partial data. The actual spectrum may show more complex splitting patterns.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

Interactive Data Table: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| C2 & C3 | 153 - 155 |

| C4a & C8a | 140 - 142 |

| Aromatic CH | 128 - 130 |

| CH₃ (methyl) | ~23 |

| α-CH₂ (propyl) | ~38 |

| β-CH₂ (propyl) | ~23 |

| γ-CH₃ (propyl) | ~14 |

Note: These values are estimations based on data from 2,3-dimethylquinoxaline (B146804) and general substituent effects.

Two-dimensional NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart. For this compound, COSY would show correlations between the adjacent aromatic protons and between the adjacent methylene and methyl groups of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically two- or three-bond) correlations between protons and carbons. HMBC is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it would show correlations from the methyl protons to C2 and C3 of the quinoxaline ring, and from the α-CH₂ protons of the propyl group to C2 and C3, confirming the substitution pattern.

Isotopic labeling involves the incorporation of a stable isotope, such as ²H (deuterium), ¹³C, or ¹⁵N, into a specific position of a molecule. This technique is a powerful tool for tracing the fate of atoms in chemical reactions and elucidating reaction mechanisms. In the context of quinoxaline synthesis, for example, a common method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. By selectively labeling one of the carbonyl carbons with ¹³C, one could follow its position in the final quinoxaline product, confirming the mechanism of cyclization and ruling out alternative pathways. While specific isotopic labeling studies on this compound are not prominently documented, this approach remains a valuable method for detailed mechanistic investigations in quinoxaline chemistry.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific combination of isotopes.

The molecular formula of this compound is C₁₂H₁₄N₂. The calculated monoisotopic (exact) mass for this compound is 186.1157 u. nih.govchemexper.com An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition and, in conjunction with other data, the identity of the compound.

Interactive Data Table: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (u) |

| C₁₂H₁₄N₂ | 186.1157 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing the fragmentation pathways of the molecule.

Interactive Data Table: Predicted Key Fragmentations in the Mass Spectrum of this compound

| Process | Lost Fragment | m/z of Fragment Ion | Plausible Structure of Fragment Ion |

| Ionization | e⁻ | 186 | [C₁₂H₁₄N₂]⁺˙ (Molecular Ion) |

| Benzylic Cleavage | •CH₂CH₃ | 157 | [C₁₀H₉N₂]⁺ |

| Loss of Propene | CH₂=CHCH₃ | 144 | [C₉H₈N₂]⁺˙ |

The observation of these characteristic fragment ions in an MS/MS experiment would provide strong evidence for the structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The retention time is a characteristic feature for the compound under a specific set of chromatographic conditions.

Following separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

The fragmentation pattern of this compound is predictable based on the principles of mass spectrometry. The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the propyl group. Common fragmentation patterns for alkyl chains include the loss of methyl (CH₃•, -15 Da), ethyl (C₂H₅•, -29 Da), and propyl (C₃H₇•, -43 Da) radicals. Cleavage of the C-C bond beta to the quinoxaline ring is often favored, which would result in the loss of an ethyl radical and the formation of a stable ion.

Below is a table summarizing the expected major fragments for this compound in a typical 70 eV electron impact mass spectrum.

| Fragment Ion | Proposed Structure | m/z (Expected) | Significance |

| [C₁₂H₁₄N₂]⁺ | Molecular Ion | 186 | Indicates the molecular weight of the compound. |

| [C₁₁H₁₁N₂]⁺ | [M - CH₃]⁺ | 171 | Loss of a methyl radical from the propyl group. |

| [C₁₀H₉N₂]⁺ | [M - C₂H₅]⁺ | 157 | Loss of an ethyl radical, likely from beta-cleavage of the propyl group. |

| [C₉H₇N₂]⁺ | [M - C₃H₇]⁺ | 143 | Loss of the entire propyl group. |

| [C₈H₅N]⁺ | Further fragmentation | 115 | Fragmentation of the quinoxaline ring. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. These techniques are complementary and rely on the interaction of electromagnetic radiation with the vibrational energy levels of molecules.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the quinoxaline ring and the alkyl substituents.

Key Vibrational Modes for this compound:

C-H Stretching: Aromatic C-H stretching vibrations from the quinoxaline ring are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and propyl groups will appear in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system will give rise to a series of bands in the 1650-1450 cm⁻¹ region. These are often strong and characteristic of the aromatic heterocyclic core.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will be present in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. Aliphatic C-H bending vibrations of the methyl and propyl groups will be observed around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending).

Ring Vibrations: The breathing and deformation modes of the quinoxaline ring will produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule.

The following table provides a summary of the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=N Stretch | 1650 - 1550 | IR, Raman |

| C=C Stretch (Aromatic) | 1600 - 1450 | IR, Raman |

| Aliphatic C-H Bend | 1465, 1375 | IR, Raman |

| Aromatic C-H Bend | 900 - 650 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region. The π → π* transitions, arising from the conjugated π-system of the quinoxaline ring, will result in intense absorption bands, typically at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, will appear as weaker absorption bands at longer wavelengths.

The presence of alkyl substituents (methyl and propyl groups) on the quinoxaline ring can cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted quinoxaline. This is due to the electron-donating nature of the alkyl groups, which can slightly raise the energy of the highest occupied molecular orbital (HOMO).

A representative table of expected UV-Vis absorption maxima for this compound in a non-polar solvent is presented below.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~240 - 260 | High |

| π → π | ~300 - 330 | Moderate to High |

| n → π* | ~340 - 370 | Low |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, the general structural features can be inferred from the crystal structures of other substituted quinoxalines. The quinoxaline ring system is expected to be largely planar. The methyl and propyl substituents will be attached to this planar core.

The table below summarizes the expected range of key structural parameters for this compound based on data from similar quinoxaline derivatives.

| Structural Parameter | Expected Value |

| C-N Bond Length (in ring) | 1.30 - 1.38 Å |

| C-C Bond Length (in ring) | 1.36 - 1.42 Å |

| C-C Bond Angle (in ring) | 118 - 122° |

| C-N-C Bond Angle (in ring) | 115 - 119° |

Advanced In-Situ and Operando Spectroscopic Techniques in Reaction Monitoring

Advanced in-situ and operando spectroscopic techniques are invaluable for monitoring chemical reactions in real-time, providing insights into reaction mechanisms, kinetics, and the formation of intermediates. The synthesis of quinoxalines, often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is well-suited for such studies.

Techniques like in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be employed to monitor the progress of the reaction leading to this compound. By tracking the disappearance of the characteristic vibrational bands of the reactants (e.g., the N-H stretching of the diamine and the C=O stretching of the dicarbonyl compound) and the simultaneous appearance of the bands corresponding to the quinoxaline product (e.g., the C=N and aromatic ring vibrations), a detailed kinetic profile of the reaction can be obtained.

Furthermore, operando spectroscopy, where the spectroscopic measurement is performed while the reaction is under catalytic or other process conditions, can provide a deeper understanding of the catalyst's role and the reaction mechanism. For instance, if the synthesis of this compound is catalyzed, operando spectroscopy could help identify catalyst-substrate interactions and the formation of transient species.

The table below outlines how in-situ spectroscopy could be applied to monitor the synthesis of this compound.

| Spectroscopic Technique | Reactant Signal (to monitor disappearance) | Product Signal (to monitor appearance) |

| In-situ FTIR | N-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹) | C=N stretch (~1620 cm⁻¹), Aromatic ring modes |

| In-situ Raman | C=O stretch (~1700 cm⁻¹) | Aromatic ring modes, C-H modes of alkyl groups |

Theoretical and Computational Chemistry Studies on 2 Methyl 3 Propylquinoxaline

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are a powerful tool for predicting the intrinsic properties of a molecule. For 2-Methyl-3-propylquinoxaline, these calculations could provide invaluable insights into its behavior at the atomic and electronic levels.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

A detailed analysis of the electronic structure of this compound is a critical first step in understanding its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability.

Currently, there is no published data detailing the HOMO-LUMO energies or the specific spatial distribution of these orbitals for this compound. Future computational studies, likely employing Density Functional Theory (DFT) methods, would be necessary to determine these properties.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes and awaits population from future computational studies.

Prediction of Spectroscopic Parameters and Experimental Correlation

Computational chemistry can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These predictions, when compared with experimental data, can validate the computational model and provide a more detailed interpretation of the experimental spectra. While experimental ¹H NMR data for this compound has been reported, a computational study to predict these chemical shifts and correlate them with the experimental values has not been found in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Transition State Analysis and Reaction Energetics

For reactions involving this compound, computational methods can be used to locate and characterize the transition states, which are the energy maxima along the reaction coordinate. By calculating the energies of the reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is vital for understanding the feasibility and kinetics of a reaction. To date, no such computational studies have been published for reactions specifically involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. These simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as how the molecule might interact with other molecules, including solvents or biological targets. There are currently no published MD simulation studies focused on this compound.

Applications of 2 Methyl 3 Propylquinoxaline in Chemical Sciences and Technology Excluding Biological/clinical

Role in Materials Chemistry and Functional Organic Molecules

The unique electronic structure of the quinoxaline (B1680401) core, characterized by its electron-accepting nature, makes it a valuable building block in the design of novel organic materials. researchgate.net The introduction of alkyl substituents like methyl and propyl groups can enhance solubility and processability, crucial for the fabrication of organic electronic devices.

Incorporation into Polymeric Systems and Composites

Quinoxaline-based polymers, known as polyquinoxalines (PQs), are a class of high-performance materials recognized for their exceptional thermal and chemical stability. unl.edu These polymers are typically synthesized through the step-growth polymerization of aromatic bis(o-diamines) and bis(α-dicarbonyl) compounds. unl.edu The incorporation of the 2-Methyl-3-propylquinoxaline moiety into a polymer backbone could impart a combination of desirable properties. The alkyl groups can improve the solubility of the resulting polymer in organic solvents, facilitating its processing into films, coatings, and composite matrices. unl.edu

The versatility of polyquinoxalines allows for their application in various forms, including:

Films and Coatings: Offering protective layers with high thermal resistance. unl.edu

Adhesives: Providing strong bonding in harsh environments. unl.edu

Composite Matrices: Serving as a robust resin for fiber-reinforced composites. unl.edu

Donor-acceptor (D-A) copolymers, which are crucial in organic electronics, can be synthesized using thiophene (B33073) derivatives as the donor and a quinoxaline unit as the acceptor. rsc.org The structure of the main chain and side chains significantly influences the optical, electronic, and charge transport properties of these polymers. rsc.org

Investigation in Organic Electronic Materials and Optoelectronics

The electron-deficient nature of the quinoxaline ring system makes its derivatives attractive candidates for use as electron-transporting materials in a variety of organic electronic devices. qmul.ac.ukresearchgate.net Donor-acceptor type systems, where quinoxaline acts as the electron-acceptor unit, are promising for applications in photovoltaics and optoelectronics. researchgate.net

Quinoxaline derivatives are being investigated for their roles in:

Organic Light-Emitting Diodes (OLEDs): They can be used as materials for the electron transporting layer, or as hosts or guests in the emitting layer. researchgate.netgoogle.com Quinoxaline-based materials can exhibit high glass transition temperatures and good thermal stability, which are crucial for the longevity and performance of OLED devices. google.com Specifically, they have been explored as thermally activated delayed fluorescence (TADF) emitters. rsc.org

Organic Solar Cells (OSCs): Quinoxaline derivatives have potential as non-fullerene acceptors in bulk heterojunction solar cells. qmul.ac.ukresearchgate.net

Organic Field-Effect Transistors (OFETs): The quinoxaline moiety is utilized in developing n-type semiconductors for OFETs. qmul.ac.ukresearchgate.net

The following table summarizes the applications of quinoxaline derivatives in organic electronics:

| Device Type | Role of Quinoxaline Derivative | Key Properties |

| OLEDs | Electron Transporting Layer, Emitting Layer Host/Guest | Good thermal stability, high glass transition temperature, electron-accepting nature. researchgate.netgoogle.com |

| OSCs | Non-fullerene Acceptor | Electron-accepting properties. qmul.ac.ukresearchgate.net |

| OFETs | n-type Semiconductor | Electron-transporting capabilities. qmul.ac.ukresearchgate.net |

Contributions to Catalysis and Ligand Design

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline scaffold provide excellent coordination sites for metal ions, making quinoxaline derivatives versatile ligands in coordination chemistry and catalysis.

Development of this compound-Based Ligands for Metal Catalysis

Quinoxaline derivatives can act as ligands in the synthesis of metal complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.govisca.innih.gov These complexes have shown potential in various catalytic applications. tandfonline.com The specific structure of the this compound ligand, with its steric and electronic properties dictated by the methyl and propyl groups, can influence the coordination geometry, stability, and catalytic activity of the resulting metal complex. For instance, quinoxaline-based ligands have been used in zinc-catalyzed copolymerization of CO2 and epoxides. researchgate.net

Performance in Specific Catalytic Reactions (e.g., C-H Activation, Hydrogenation)

The functionalization of the quinoxaline ring itself, as well as its use as a ligand in catalytic reactions, is an area of significant research.

C-H Activation: Direct C-H functionalization of quinoxalines is a cost-effective method for synthesizing a wide range of derivatives. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various functional groups onto the quinoxaline core. researchgate.net Transition metal catalysis, particularly with palladium, has been employed for the C-H functionalization of quinoxaline N-oxides. acs.org

Hydrogenation: The hydrogenation of quinoxalines is a key reaction for producing tetrahydroquinoxalines, which are important building blocks in medicinal chemistry. Catalytic partial transfer hydrogenation of quinoxalines can be achieved with high selectivity, reducing only the C=N bonds. nih.gov The reaction enthalpy of hydrogenation for quinoxaline derivatives is a subject of study, with methylation of the quinoxaline ring leading to a gradual decrease in the liquid phase reaction enthalpy. researchgate.net

Research on Corrosion Inhibition Mechanisms and Materials Protection

Quinoxaline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. kfupm.edu.sabohrium.com The presence of heteroatoms (nitrogen), aromatic rings, and substituent groups in the quinoxaline molecule allows for its strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. bohrium.comelectrochemsci.org

The inhibition mechanism of quinoxaline derivatives typically involves:

Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can be influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the corrosive medium. electrochemsci.org The process often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. bohrium.comelectrochemsci.org The adsorption can be a spontaneous process.

Mixed-Type Inhibition: Potentiodynamic polarization studies have shown that many quinoxaline derivatives act as mixed-type inhibitors. bohrium.comnih.gov This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comnih.gov

Protective Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface, which acts as a physical barrier, isolating the metal from the corrosive environment. nih.gov

The efficiency of corrosion inhibition by quinoxaline derivatives increases with increasing concentration of the inhibitor. bohrium.comnih.gov Electrochemical impedance spectroscopy (EIS) is a common technique used to study the corrosion inhibition properties of these compounds. electrochemsci.org

The following table summarizes the key findings from studies on the corrosion inhibition properties of quinoxaline derivatives:

| Parameter | Observation | Reference |

| Inhibition Efficiency | Increases with increasing inhibitor concentration. | bohrium.comnih.gov |

| Inhibition Type | Typically mixed-type (inhibits both anodic and cathodic reactions). | bohrium.comnih.gov |

| Adsorption Isotherm | Often follows the Langmuir adsorption isotherm. | bohrium.comelectrochemsci.org |

| Mechanism | Formation of a protective adsorbed film on the metal surface. | nih.gov |

Theoretical studies, such as Density Functional Theory (DFT), are also employed to understand the relationship between the molecular structure of quinoxaline derivatives and their inhibition efficiency, as well as to elucidate the nature of their adsorption on the metal surface. bohrium.comnih.gov

Adsorption Behavior and Surface Interactions on Metal Substrates

There is currently no scientific literature available that details the adsorption behavior or surface interactions of this compound on any metal substrates. Research on quinoxaline derivatives often explores their potential as corrosion inhibitors, which involves studying their adsorption isotherms (e.g., Langmuir, Freundlich) to understand the mechanism of interaction between the inhibitor molecules and the metal surface. These studies typically involve techniques like Quartz Crystal Microbalance (QCM) and various surface analysis methods. However, no such investigations have been published for this compound.

Electrochemical Characterization of Inhibitive Performance

Consistent with the absence of adsorption studies, there are no available data from electrochemical characterizations such as Potentiodynamic Polarization or Electrochemical Impedance Spectroscopy (EIS) to evaluate the inhibitive performance of this compound.

Potentiodynamic Polarization: This technique is commonly used to determine the corrosion current density (icorr) and the corrosion potential (Ecorr), and to understand whether an inhibitor acts on the anodic, cathodic, or both reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the kinetics of the electrochemical processes at the metal/electrolyte interface and to model the behavior of the protective film formed by the inhibitor.

While numerous studies exist for other quinoxaline derivatives, demonstrating their effectiveness as corrosion inhibitors, this specific compound has not been the subject of such research. Therefore, no data tables or detailed research findings on its electrochemical performance can be presented.

Utilization as a Chemical Probe or Intermediate in Complex Organic Syntheses (non-pharmaceutical end-products)

The synthesis of this compound has been reported in the chemical literature. However, its application as a chemical probe or a reactive intermediate in the synthesis of more complex, non-pharmaceutical molecules is not documented. Its potential use as a latent catalyst in epoxy-phenolic reactions has been mentioned in patent literature, but this does not fall under its use as a synthetic intermediate for creating new chemical entities as end-products. The exploration of its reactivity and utility as a building block in organic synthesis remains an uninvestigated area of research.

Analytical Methodologies and Derivatization Strategies for 2 Methyl 3 Propylquinoxaline in Research Matrices

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is the primary technique for isolating 2-Methyl-3-propylquinoxaline from other components in a sample. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. For quinoxaline (B1680401) derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. wjpmr.compensoft.net

Method development for this compound involves the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. sigmaaldrich.com The process begins with selecting an appropriate column, typically a C18 or phenyl-based column, which provides good retention for aromatic heterocyclic compounds. rsc.org The mobile phase composition, usually a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is then optimized. sielc.comsielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to separate compounds with a wide range of polarities. sigmaaldrich.com Other parameters, including flow rate, column temperature, and injection volume, are fine-tuned to achieve optimal chromatographic performance. pensoft.net Detection is commonly performed using a UV/Vis or photodiode array (PDA) detector, set at a wavelength where the quinoxaline structure exhibits maximum absorbance. rsc.org

Table 1: Illustrative RP-HPLC Method Parameters for Quinoxaline Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides non-polar stationary phase for retention of the analyte. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) | A polar mobile phase for elution. Formic acid improves peak shape and is MS-compatible. |

| Elution Mode | Gradient | Allows for the separation of components with varying polarities within a reasonable time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time and resolution. |

| Column Temperature | 30 °C | Affects viscosity and retention, can improve peak shape and reproducibility. |

| Detection | UV/PDA at 225-285 nm | Monitors the eluent for the analyte based on its UV absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

This table presents a typical starting point for method development based on common practices for similar analytes.

As a volatile compound, this compound is highly amenable to analysis by Gas Chromatography (GC). ccsenet.org This technique is particularly well-suited for its analysis in food matrices where it contributes to the aroma profile, such as in roasted peanuts or coffee. nih.govmdpi.comcoffeeandhealth.org In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the gas and stationary phases, which is influenced by their boiling points and polarity.

For the analysis of heterocyclic aroma compounds like alkylquinoxalines, a mid-polarity capillary column, such as one coated with a wax-type stationary phase (e.g., DB-WAX) or a 5% phenyl-polydimethylsiloxane phase (e.g., DB-5), is often used. proquest.com The separation is controlled by a temperature program that starts at a lower temperature to trap volatile compounds and gradually increases to elute less volatile components. acs.org

Table 2: Typical Gas Chromatography Parameters for Volatile Quinoxaline Analysis

| Parameter | Condition | Purpose |

| Column | DB-WAX or DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) | Stationary phase choice depends on the required selectivity for volatile and semi-volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of trace analytes onto the column. proquest.com |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Temperature Program | e.g., 40 °C (2 min hold), ramp to 240 °C at 5 °C/min | Optimizes separation of compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural identification. |

This table outlines common GC conditions used for the analysis of volatile flavor compounds in complex matrices.

Spectrometric Detection Methods for Trace Analysis

While chromatographic techniques separate this compound, spectrometric detectors are required for its positive identification and sensitive quantification, especially at the low concentrations often found in research samples.

Mass Spectrometry (MS) is the most powerful detection method when coupled with chromatography. The combination of GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. acs.orgnih.gov As components elute from the GC column, they enter the MS ion source, where they are fragmented into characteristic patterns. For this compound, electron ionization (EI) is typically used, generating a reproducible mass spectrum that can be compared against spectral libraries for confident identification. nih.gov

Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile or thermally labile compounds. mdpi.com The eluent from the HPLC column is directed to an MS source, commonly an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact, providing molecular weight information. nih.gov When developing an LC-MS method, it is essential to use volatile mobile phase additives, such as formic acid instead of phosphoric acid, to ensure compatibility with the MS detector. sielc.comsielc.com

For exceptionally complex matrices where standard one-dimensional chromatography may not provide sufficient separation, advanced hyphenated techniques are employed. Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers significantly enhanced peak capacity and resolution. ccsenet.org In GCxGC, two columns with different stationary phase selectivities are connected in series. This allows for a much more detailed separation of co-eluting compounds, which is invaluable for distinguishing isomers and identifying trace compounds in complex volatile profiles, such as those found in food aromas. ccsenet.org

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties. jfda-online.com While this compound is readily analyzable by GC-MS, derivatization can be a valuable strategy in specific scenarios. For instance, if detection limits need to be lowered, derivatization with a reagent that introduces a fluoroacyl group can enhance sensitivity in GC-MS when using negative chemical ionization. jfda-online.com

In the context of LC-MS, derivatization can be used to improve ionization efficiency. nih.gov Quinoxalines are formed from the reaction of a-dicarbonyl compounds with o-phenylenediamines. This reaction itself can be used as a derivatization strategy to analyze precursor compounds like methylglyoxal. nih.govresearchgate.net By reacting a sample with a derivatizing agent such as a substituted phenylenediamine, specific quinoxalines are formed that may have superior chromatographic or mass spectrometric properties, allowing for more sensitive and selective indirect analysis of the precursor carbonyls. nih.gov

Table 3: Potential Derivatization Strategies and Their Analytical Benefits

| Strategy | Reagent Type | Analyte Group | Technique | Benefit |

| Acylation | Fluoroacyl Anhydrides (e.g., TFAA, PFPA) | Not directly applicable; used for amines/alcohols | GC-MS | Increases volatility and electron-capturing properties for enhanced ECD or NCI-MS detection. jfda-online.com |

| Quinoxaline Formation | Substituted o-Phenylenediamines | α-Dicarbonyl Precursors | LC-MS/MS | Indirect analysis of precursors; enhances ionization efficiency and provides a specific tag for detection. nih.gov |

| Alkylation | Alkylating Agents (e.g., TMAH) | Not directly applicable; used for acids/phenols | GC-MS | Increases volatility and thermal stability of non-volatile compounds. jfda-online.com |

This table describes general derivatization approaches and their potential, though not commonly required, application in the analysis of quinoxalines or their precursors.

Strategies for Improved Detection Sensitivity and Selectivity

The sensitive and selective analysis of this compound in complex research matrices necessitates the use of advanced analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS), are the primary techniques employed for the analysis of quinoxaline derivatives. tandfonline.comchromatographyonline.com The choice of method often depends on the volatility and thermal stability of the analyte, as well as the nature of the sample matrix.

For volatile and semi-volatile compounds like this compound, GC-MS offers high chromatographic resolution and sensitive detection. To enhance volatility and improve peak shape, derivatization is a common strategy. One such method involves trimethylsilylation, which has been successfully applied to hydroxylated quinoxaline derivatives. tandfonline.com Another approach is the derivatization of target analytes into quinoxaline structures to facilitate their analysis. For instance, dicarbonyl compounds like glyoxal (B1671930) can be derivatized with o-phenylenediamine (B120857) to form quinoxaline, which is then readily analyzable by GC-MS. researchgate.net This indicates that derivatization can be a key step in improving the detectability of compounds within this chemical class.

Furthermore, derivatization strategies are also employed in HPLC to enhance detection. Quinoxalinone fluorescent tags have been used as derivatizing reagents for carboxylic acids, allowing for highly sensitive detection by peroxyoxalate chemiluminescence. nih.gov While not directly applied to this compound, this highlights the potential for using derivatization to introduce moieties that are highly responsive to specific detectors, thereby increasing sensitivity and selectivity.

The following table summarizes analytical techniques and sample preparation methods applicable to the analysis of quinoxaline derivatives, which could be adapted for this compound.

| Analytical Technique | Sample Preparation/Derivatization | Matrix | Key Advantages |

| GC-MS | Trimethylsilylation | Biological Fluids | High resolution, sensitive for volatile compounds. tandfonline.comnih.gov |

| GC-MS | Derivatization with o-phenylenediamine | Environmental Samples | Enables analysis of dicarbonyl precursors. researchgate.net |

| UHPLC-MS/MS | Solid-Phase Extraction (SPE) | Animal Tissue (Swine Liver) | High sensitivity and selectivity for complex matrices. chromatographyonline.com |

| HPLC with Chemiluminescence Detection | Derivatization to Quinoxalinone | Biological Samples (Plasma) | Extremely low detection limits. nih.gov |